molecular formula C17H25N5O3 B7635975 Methyl 1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]piperidine-4-carboxylate

Methyl 1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]piperidine-4-carboxylate

Cat. No. B7635975
M. Wt: 347.4 g/mol
InChI Key: XPLSCWCWYRYCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]piperidine-4-carboxylate, also known as MOPETP, is a synthetic compound with potential applications in medicinal chemistry. It belongs to the class of piperidine derivatives and has been studied for its biological activities and pharmacological properties.

Mechanism of Action

The exact mechanism of action of Methyl 1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]piperidine-4-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways. It has also been shown to bind to certain receptors in the body, including the serotonin and dopamine receptors.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells and to have antiviral and antibacterial properties. This compound has also been shown to affect the levels of certain neurotransmitters in the brain, including serotonin and dopamine.

Advantages and Limitations for Lab Experiments

Methyl 1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]piperidine-4-carboxylate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also exhibits various biological activities, making it a useful tool for studying the mechanisms of certain diseases and for developing new therapeutic agents. However, this compound also has some limitations, including its potential toxicity and side effects.

Future Directions

There are several future directions for research on Methyl 1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]piperidine-4-carboxylate. One area of research is the development of new therapeutic agents based on the structure of this compound. Another area of research is the study of the mechanisms of action of this compound and its effects on various biological processes. Additionally, further research is needed to determine the potential toxicity and side effects of this compound and to develop methods for minimizing these effects.

Synthesis Methods

Methyl 1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]piperidine-4-carboxylate can be synthesized using a multi-step process involving the reaction of piperidine with various reagents. The exact synthesis method depends on the desired purity and yield of the final product. Some of the commonly used reagents for the synthesis of this compound include pyrimidine, piperazine, and ethyl chloroformate.

Scientific Research Applications

Methyl 1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]piperidine-4-carboxylate has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including antitumor, antiviral, and antibacterial properties. This compound has also been studied for its potential as a therapeutic agent for various diseases, including cancer and viral infections.

properties

IUPAC Name

methyl 1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c1-25-16(24)14-3-7-20(8-4-14)13-15(23)21-9-11-22(12-10-21)17-18-5-2-6-19-17/h2,5-6,14H,3-4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLSCWCWYRYCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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